2,3-ジ-O-ベンジル-4,6-O-ベンジリデン-1-デオキシ-1-チオ-|A-D-マンノピラノシド エチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside (EDB) is a synthetic compound that has been used in a variety of scientific research applications. EDB has been studied for its biochemical and physiological effects, and its ability to be used in lab experiments.

科学的研究の応用

複合炭水化物の合成

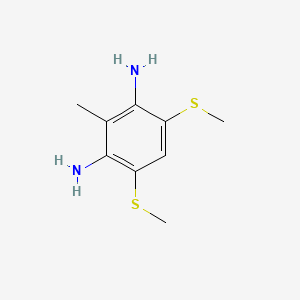

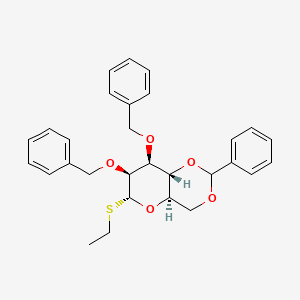

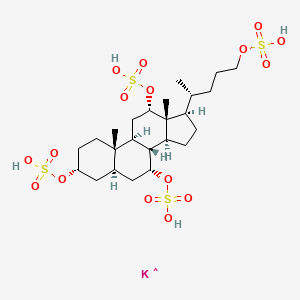

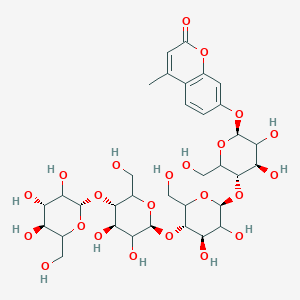

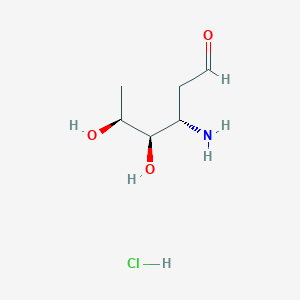

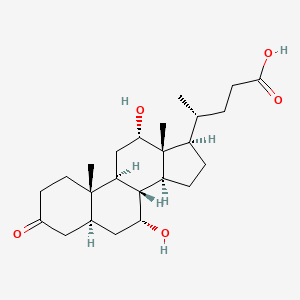

この化合物は保護されたマンノピラノシドであり、複合炭水化物の合成のための構成要素として使用できます {svg_1}. この化合物は、α-フェニルチオ、3-ベンジル、および4,6-ベンジリデン保護基を持っています {svg_2}.

グリコシル化研究

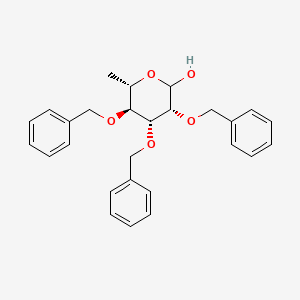

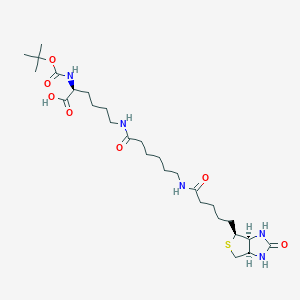

この化合物は、チオグリコシドベースのグリコシル化の立体化学的結果に対するさまざまな保護基の影響を調査する研究で使用されてきました {svg_3}. この研究は、多くの生物学的プロセスにおいて重要なグリコシドの合成を理解し、改善するために不可欠です。

抗腫瘍活性

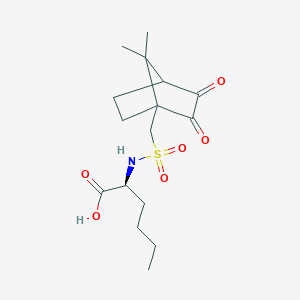

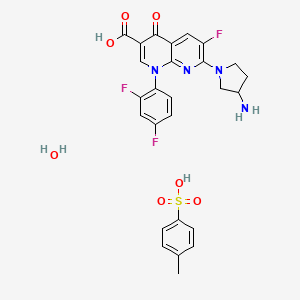

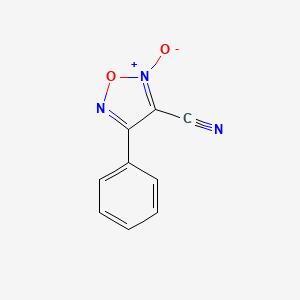

この化合物とは直接関係しませんが、構造的に類似したガロイルグルコシドは、抗腫瘍活性を含むさまざまな生物学的および薬理学的活性を示しています {svg_4}. ヒト癌細胞とマウス肉腫細胞を阻害することが判明しています {svg_5}.

イミノシュガーの合成

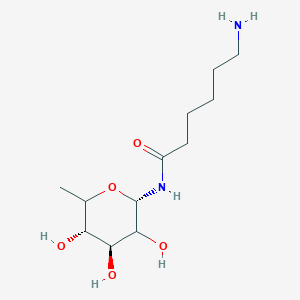

関連化合物であるメチルα-D-マンノピラノシドは、一連のトリ-およびテトラヒドロキシル化7員環イミノシュガーの合成に使用されてきました {svg_6}. これらのイミノシュガーは、潜在的に治療用途を持つ可能性があります。

変異GlcNAc含有オリゴ糖の合成

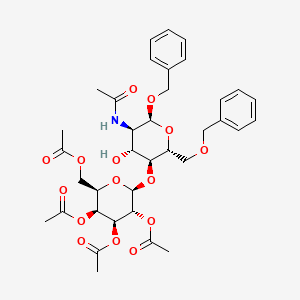

同様の化合物であるエチル2-アセトアミド-4,6-ジ-O-ベンジル-2,3-N,O-カルボニル-2-デオキシ-1-チオ-β-D-グリコピラノシドは、優れたグリコシルドナーであることが示されており、変異GlcNAc含有オリゴ糖に迅速かつ効率的にアクセスできます {svg_7}.

タンパク質結合部位の調査

メチルα-D-マンノピラノシドは、プラジマイシンAの一次マンノース結合部位を調査する研究にも使用されています {svg_8}. これは、特定のタンパク質が糖とどのように相互作用するかを理解するための意味を持つ可能性があります。

作用機序

Target of Action

It is known that this compound is used as a building block for the synthesis of complex carbohydrates .

Mode of Action

The compound acts as a glycosyl donor, providing immediate and efficient access to variant GlcNAc-containing oligosaccharides . This suggests that it may interact with its targets by donating a glycosyl group, which can then be incorporated into larger carbohydrate structures.

Result of Action

As a glycosyl donor, it contributes to the formation of variant glcnac-containing oligosaccharides . These oligosaccharides can have various effects depending on their structure and the context in which they are used.

生化学分析

Biochemical Properties

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside plays a crucial role in biochemical reactions, particularly in the synthesis of β-mannopyranosides . This compound interacts with various enzymes and proteins involved in glycosylation. For instance, it is used as a glycosyl donor in the presence of glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules . The nature of these interactions is primarily based on the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates.

Cellular Effects

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside influences various cellular processes, particularly those related to glycosylation and carbohydrate metabolism. This compound can affect cell signaling pathways by modifying glycoproteins and glycolipids on the cell surface . These modifications can alter cell-cell interactions, receptor binding, and signal transduction, ultimately impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside involves its role as a glycosyl donor. This compound binds to glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules . This process involves the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates. Additionally, this compound can inhibit or activate specific enzymes involved in carbohydrate metabolism, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glycosylation and carbohydrate metabolism .

Dosage Effects in Animal Models

The effects of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside vary with different dosages in animal models. At lower doses, this compound can effectively facilitate glycosylation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in carbohydrate metabolism and cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective and safe .

Metabolic Pathways

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is involved in several metabolic pathways related to carbohydrate metabolism. This compound interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of complex carbohydrates . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and metabolism .

Transport and Distribution

Within cells and tissues, Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its effects on glycosylation and carbohydrate metabolism .

Subcellular Localization

The subcellular localization of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is primarily within the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . This compound may also be directed to other cellular compartments through targeting signals or post-translational modifications . Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins involved in glycosylation .

特性

IUPAC Name |

(4aR,6R,7S,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBLGLZAAWCNMD-LNZDFARISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747755 |

Source

|

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218937-71-4 |

Source

|

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)